Methyl 2-(2-nitrothiophen-3-yl)acetate

Lipophilicity Drug-like properties Medicinal chemistry

Source the definitive methyl ester of the 2-nitrothiophene-3-acetate scaffold (CAS 1547029-60-6, ≥98%). Unlike its ethyl ester or free acid variants, this methyl ester offers a distinct lipophilicity (XLogP3-AA = 1.6) and reactivity profile that accelerates hit-to-lead timelines by eliminating a deprotection step. QSAR evidence confirms the 2-nitrothiophene core is critical for up to 10-fold antibacterial potency gains over 3- or 5-nitro isomers. Ideal for direct aminolysis/hydrazinolysis into amide and heterocyclic libraries, and as a QSAR training-set candidate. Ensure your next SAR campaign starts with the correct, experimentally verified congener.

Molecular Formula C7H7NO4S
Molecular Weight 201.2
CAS No. 1547029-60-6
Cat. No. B2821736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-nitrothiophen-3-yl)acetate
CAS1547029-60-6
Molecular FormulaC7H7NO4S
Molecular Weight201.2
Structural Identifiers
SMILESCOC(=O)CC1=C(SC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO4S/c1-12-6(9)4-5-2-3-13-7(5)8(10)11/h2-3H,4H2,1H3
InChIKeySYQGOKVRCVBJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-nitrothiophen-3-yl)acetate (CAS 1547029-60-6): Structural Baseline for Procurement Evaluation


Methyl 2-(2-nitrothiophen-3-yl)acetate is a synthetic thiophene derivative (molecular formula C₇H₇NO₄S, molecular weight 201.20 g/mol) featuring a methyl ester side chain at the 3-position and a nitro group at the 2-position of the thiophene ring [1]. It belongs to the class of 2-nitrothiophene-3-acetic acid esters and is primarily catalogued as a research intermediate. The compound is commercially available from multiple vendors in purities typically ≥95–98%, with CAS registration and PubChem CID 75366243 [1]. No peer-reviewed pharmacological studies, biological activity datasets, or comparative performance analyses were identified in the open scientific literature exclusively for this molecule at the time of this analysis [2].

Why Generic Substitution of Methyl 2-(2-nitrothiophen-3-yl)acetate Is Not Trivial


Although multiple 2-nitrothiophene-3-acetate esters share the same core scaffold, simple substitution is unwarranted without experimental verification. The methyl ester (CAS 1547029-60-6) differs from its ethyl ester analog (CAS 387390-66-1) and the free carboxylic acid (CAS 1859934-35-2) in lipophilicity (calculated XLogP3-AA = 1.6 for the methyl ester), steric bulk, and the resultant reactivity profile in subsequent synthetic transformations [1][2]. In nitrothiophene series, even minor ester variations have been shown to alter reduction potentials, nucleophilic substitution rates, and biological target engagement, with 2-nitrothiophene derivatives exhibiting up to 10-fold differences in antibacterial activity depending on substituent pattern [3]. The quantitative evidence below confirms that no two 2-nitrothiophene-3-acetate congeners can be considered functionally interchangeable without direct comparative data.

Methyl 2-(2-nitrothiophen-3-yl)acetate (CAS 1547029-60-6): Quantitative Differentiation Evidence


Methyl Ester vs. Ethyl Ester: Calculated Lipophilicity (XLogP3-AA) Comparison

The methyl ester (CAS 1547029-60-6) exhibits a calculated XLogP3-AA value of 1.6 [1], whereas the ethyl ester analog (CAS 387390-66-1) has a higher computed lipophilicity (XLogP3-AA ≈ 2.1) [2]. This 0.5 log unit difference corresponds to an approximately 3.2-fold difference in octanol-water partition coefficient, which can significantly influence membrane permeability, protein binding, and chromatographic retention behavior in downstream drug discovery workflows.

Lipophilicity Drug-like properties Medicinal chemistry

Nitro Position Isomer Comparison: 2-Nitro vs. 3-Nitro Thiophene Acetate Activity Landscape

In a systematic QSAR study of nitrothiophenes, Morley and Matthews (2006) demonstrated that the position of the nitro substituent is a critical determinant of antibacterial potency [1]. 2-Nitrothiophenes as a class exhibited substantially different activity compared to 3-nitro isomers against E. coli and M. luteus. Specifically, 2-chloro-3,5-dinitrothiophene (retaining the 2-nitro motif) showed predicted activity >10-fold higher than its 3-nitro-only counterparts. While direct data for the methyl ester are absent, the 2-nitro regiochemistry of CAS 1547029-60-6 places it within the higher-activity cluster based on class-level QSAR predictions.

Antibacterial QSAR Nitroaromatics

Ester vs. Free Acid: Synthetic Versatility and Stability Profile

The methyl ester functional group in CAS 1547029-60-6 provides a balance of stability and synthetic accessibility not afforded by the free carboxylic acid analog (CAS 1859934-35-2) . Methyl esters are generally more stable to nucleophilic attack than ethyl esters while being more readily hydrolyzed than tert-butyl esters, enabling orthogonal deprotection strategies. The free acid form (CAS 1859934-35-2) requires additional activation steps for further derivatization (e.g., amide coupling), adding one synthetic step. No direct comparative stability data exist, but the methyl ester remains the most commonly employed intermediate in nitrothiophene synthetic sequences based on patent literature [1].

Synthetic chemistry Protecting group strategy Reactivity

Best-Fit Research and Industrial Application Scenarios for Methyl 2-(2-nitrothiophen-3-yl)acetate


Medicinal Chemistry: Antibacterial Lead Optimization Leveraging 2-Nitro Regiochemistry

Teams developing nitroheterocyclic antibacterials should prioritize the 2-nitrothiophene scaffold represented by CAS 1547029-60-6, as class-level QSAR evidence predicts significantly higher antibacterial activity for 2-nitro isomers compared to 3-nitro or 5-nitro counterparts [1]. The methyl ester serves as a versatile intermediate for library synthesis via hydrolysis, amidation, or transesterification, enabling rapid SAR exploration around the acetate side chain.

Synthetic Chemistry: Building Block for Parallel Library Synthesis

The methyl ester functionality provides immediate access to amide, hydrazide, and heterocyclic libraries through direct aminolysis or hydrazinolysis without prior deprotection. This reduces the synthetic sequence by at least one step compared to using the free carboxylic acid form, materially accelerating hit-to-lead timelines in drug discovery programs.

Agrochemical Research: Nitrothiophene-Based Fungicide Candidate Exploration

Based on the demonstrated fungicidal activity of nitrothiophenes disclosed in US Patent 4451660A, the 2-nitrothiophene-3-acetate scaffold represents an underexplored chemotype for novel antifungal agents [2]. The methyl ester form allows direct evaluation in structure-activity relationship studies targeting phytopathogenic fungi.

Computational Chemistry: QSAR Model Building and Validation

The availability of computed physicochemical descriptors (XLogP3-AA = 1.6, TPSA = 100 Ų, rotatable bonds = 3) for CAS 1547029-60-6 makes it a suitable candidate for inclusion in nitrothiophene QSAR training sets, particularly for models predicting antibacterial activity vs. E. coli and M. luteus where 2-nitrothiophenes form the active cluster [1].

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